methyl N-[(2-chlorophenyl)carbonyl]-2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoroalaninate
Overview
Description
Methyl N-(2-chlorobenzoyl)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoroalaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a cyclopropyl-thiazolyl moiety, and a trifluoroalaninate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-chlorophenyl)carbonyl]-2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoroalaninate typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the 2-chlorobenzoyl chloride, which is then reacted with the appropriate amine to form the benzoyl amide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-chlorobenzoyl)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl and thiazolyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
Methyl N-(2-chlorobenzoyl)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoroalaninate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl N-[(2-chlorophenyl)carbonyl]-2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-chlorobenzoyl)-N-phenylanthranilate
- Methyl N-(2-chlorobenzoyl)-N-phenylanthranilate
Uniqueness
Methyl N-(2-chlorobenzoyl)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoroalaninate is unique due to its trifluoroalaninate backbone and the presence of both chlorobenzoyl and cyclopropyl-thiazolyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
methyl 2-[(2-chlorobenzoyl)amino]-2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O3S/c1-27-14(26)16(17(19,20)21,23-13(25)10-4-2-3-5-11(10)18)24-15-22-12(8-28-15)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVUNTWLMSNBLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC(=CS1)C2CC2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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